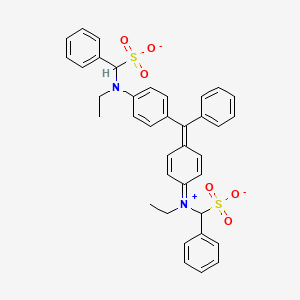
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant blue color. It is commonly used as a dye and is known by various names in different contexts. The compound has a molecular formula of C37H37N2NaO9S3 and a molecular weight of 772.88 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves multiple steps, including the reaction of ethylbenzylamine with sulfonated benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The intermediate products are then further reacted to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzyl compounds .
Wissenschaftliche Forschungsanwendungen
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular structures under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Wirkmechanismus
The mechanism of action of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can affect various cellular pathways, making the compound useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diammonio (ethyl) [4- [ [4- [ethyl (3-sulphonatobenzyl)amino]phenyl] (2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene] (3-sulphonatobenzyl)ammonium: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Another dye with a similar core structure but different functional groups, resulting in different uses and reactivity.
Uniqueness
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant blue color and ability to bind to various molecular targets make it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
85305-31-3 |
|---|---|
Molekularformel |
C37H35N2O6S2- |
Molekulargewicht |
667.8 g/mol |
IUPAC-Name |
[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45)/p-1 |
InChI-Schlüssel |
GDWLILVPDCBEED-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















